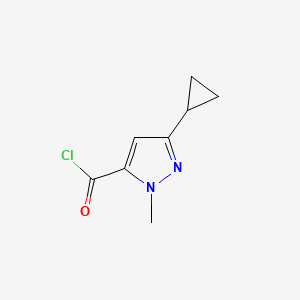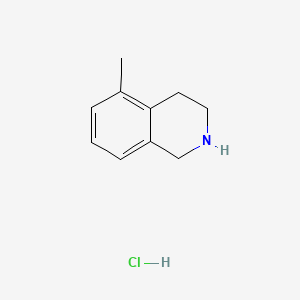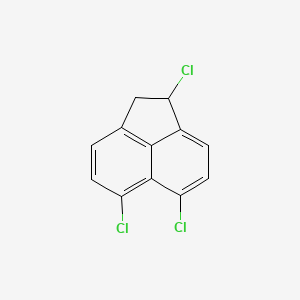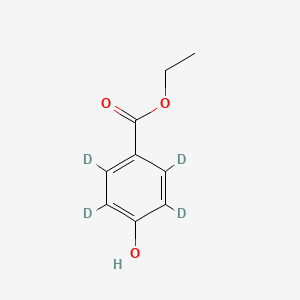
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is an organic compound with the molecular formula C8H9ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is to start with 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is then treated with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid+SOCl2→3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acid: Formed by hydrolysis.
Alcohol: Formed by reduction.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used as an intermediate for the preparation of various pyrazole derivatives. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology and Medicine: This compound and its derivatives have potential applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore the therapeutic potential of compounds derived from this compound.
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use.
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: The precursor to the carbonyl chloride derivative.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl bromide: A similar compound with a bromine atom instead of chlorine.
1-Methyl-1H-pyrazole-5-carbonyl chloride: Lacks the cyclopropyl group, offering different reactivity and properties.
Uniqueness: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the cyclopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can enhance the biological activity and stability of the compounds derived from it.
Propriétés
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNJTKBTGMOMSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664686 |
Source


|
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136283-92-6 |
Source


|
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate](/img/structure/B590587.png)


![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)



